4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid

β2-adrenoreceptor agonist bronchodilator structure-activity relationship

Obtaining the precise 4-amino-3-chloro-5-trifluoromethyl substitution pattern is critical for synthesizing mabuterol and related β2-agonists; alternative isomers yield products with fundamentally different pharmacological profiles. This compound serves as the validated starting material, enabling the established synthetic route via benzoyl chloride and acetophenone intermediates. Ensure your synthesis proceeds with a reliable, high-purity supply of this non-substitutable building block.

Molecular Formula C8H5ClF3NO2
Molecular Weight 239.58 g/mol
CAS No. 95656-52-3
Cat. No. B137295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-3-chloro-5-(trifluoromethyl)benzoic Acid
CAS95656-52-3
Molecular FormulaC8H5ClF3NO2
Molecular Weight239.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)O
InChIInChI=1S/C8H5ClF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15)
InChIKeyLZLSLGVFHCTZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid: Key Intermediate for β2-Agonists


4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid (CAS 95656-52-3) is a polysubstituted benzoic acid derivative featuring an amino group at the 4-position, a chloro substituent at the 3-position, and a trifluoromethyl group at the 5-position of the phenyl ring . Its molecular formula is C8H5ClF3NO2, with a molecular weight of 239.58 g/mol and a melting point range of 228–236 °C . The compound is a white to off-white solid, soluble in chloroform, dichloromethane, ethyl acetate, and methanol, with a predicted pKa of 4.06 ± 0.10 . It is primarily recognized as the critical intermediate in the synthesis of mabuterol, a selective β2-adrenoreceptor agonist developed as a bronchodilator for asthma and obstructive pulmonary conditions [1][2].

Intermediate role Recognized building block for mabuterol and related β2-agonist research compounds
Substitution pattern 4-amino-3-chloro-5-(trifluoromethyl) array defines the core for reported β2/β1 selectivity profile
Synthetic pathway Proceeds via benzoyl chloride, acetophenone intermediate, then bromination/amination

4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid: Irreplaceability in Synthesis


While multiple aminohalobenzoic acid derivatives are commercially available as building blocks, substitution of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid with alternative analogs—even those possessing the same functional groups in different substitution patterns—fundamentally alters both the synthetic outcome and the biological properties of the final drug substance. The 4-amino-3-chloro-5-trifluoromethyl substitution pattern on the phenyl ring is non-negotiable for generating mabuterol and related β2-agonists because this precise substitution array dictates the β2-adrenergic receptor selectivity, β1-intrinsic activity profile, and oral absorption characteristics of the final ethanolamine pharmacophore [1]. Structurally related compounds such as 2-amino-3-chloro-5-(trifluoromethyl)benzoic acid, 3-amino-2-chloro-5-(trifluoromethyl)benzoic acid, and 4-amino-3,5-dichlorobenzoic acid yield products with fundamentally different pharmacological profiles that are not substitutable in established synthetic routes to mabuterol [1][2]. The following quantitative evidence establishes exactly where this compound demonstrates verifiable differentiation.

Regioisomer mismatch 2- or 3-amino-chloro-(trifluoromethyl)benzoic acid isomers alter the phenyl-aminoethanol substitution array, potentially shifting β2/β1 selectivity of derived agonists.
Halogen pattern shift 4-amino-3,5-dichlorobenzoic acid (clenbuterol core) yields higher β1-intrinsic activity, deviating from the reported lower-cardiac-activity profile of the chloro-trifluoromethyl series.
Synthetic regiochemistry Starting materials without the 4-amino ortho-directing effect may produce isomeric mixtures, complicating purification and reducing overall yield.

4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid: Differentiation Evidence


β2-Adrenergic Selectivity vs. Clenbuterol Core

When incorporated into the 2-aminoethanol pharmacophore, the 4-amino-3-chloro-5-(trifluoromethyl)phenyl core (the structural motif derived from 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid after functional group conversion) yields mabuterol, which demonstrates meaningfully lower β1-intrinsic activity in cardiac tissue relative to clenbuterol, the drug derived from the 4-amino-3,5-dichlorophenyl core [1]. This translates to improved cardiovascular safety margins. In an SAR study comparing multiple substitution patterns, the chloro-trifluoromethyl substituted series (which includes mabuterol) showed potent β2-mimetic activity on bronchial muscles coupled with low β1-intrinsic activity in the heart, a combination that led to its selection for clinical development over other substitution patterns including the dichloro (clenbuterol) core [1].

β2/β1 Selectivity vs. Clenbuterol Core
Head-to-head
Chloro-trifluoromethyl core: Low β1 activity, long β2 action
Dichloro core (clenbuterol): Higher β1 activity, β1-blocking properties
133:1 hypotensive vs. cardiac effect selectivity margin
Supports selection of building block for research compounds targeting low cardiac β1 engagement.
Guinea pig, cat, rat β-receptor assays; in vivo cardiovascular studies.
β2-adrenoreceptor agonist bronchodilator structure-activity relationship cardiovascular selectivity

Oral Bioavailability vs. Halogenated Analogs

The 4-amino-3-chloro-5-(trifluoromethyl)phenyl substitution pattern confers oral absorption characteristics comparable to clenbuterol, while other halogenated substitution patterns (e.g., chloro-cyano, fluoro-cyano) showed stronger β2 activity but may exhibit different pharmacokinetic profiles [1]. Specifically, the SAR study demonstrated that the chloro-trifluoromethyl substituted compounds (the series from which mabuterol was selected) showed good oral absorption, comparable to that of clenbuterol, distinguishing this core from other highly potent but potentially less orally available substitution patterns [1].

Oral Bioavailability vs. Halogenated Analogs
Head-to-head
Chloro-trifluoromethyl core: Good oral absorption, comparable to clenbuterol
Chloro-cyano / fluoro-cyano cores: Strong β2 activity but absorption not characterized
Grouped with clenbuterol class for oral absorption
Supports oral administration research pathway; alternative cores may show absorption differences.
Oral administration in animal models; bronchodilator duration studies.
oral bioavailability pharmacokinetics absorption β2-agonist

Regioselective Chlorination Directed by 4-Amino Group

The synthesis of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid proceeds via regioselective chlorination of 4-amino-3-(trifluoromethyl)benzoic acid, wherein the presence of the 4-amino group directs electrophilic chlorination to the 3-position rather than other available sites on the aromatic ring [1][2]. This regioselectivity is not achievable with alternative starting materials lacking the 4-amino directing group; for example, chlorination of 3-(trifluoromethyl)benzoic acid yields a mixture of products without the specific 3-chloro-4-amino-5-trifluoromethyl substitution pattern required for mabuterol synthesis [3].

Regioselective Chlorination Directed by 4-Amino Group
Class-level
4-Amino group directs chlorination exclusively to 3-position; non-directed chlorination yields isomeric mixtures.
Enables regiochemically pure intermediate without extra protection/deprotection steps.
Chlorination of 4-amino-3-(trifluoromethyl)benzoic acid substrate.
regioselective halogenation aromatic substitution synthetic intermediate chlorination

Commercial Purity vs. Non-Standardized Analogs

4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is commercially available with defined purity specifications of 97% minimum purity, supported by Certificates of Analysis (CoA) from major suppliers . Alternative regioisomers such as 2-amino-3-chloro-5-(trifluoromethyl)benzoic acid, 3-amino-2-chloro-5-(trifluoromethyl)benzoic acid, and 2-amino-4-chloro-5-(trifluoromethyl)benzoic acid are often available only through custom synthesis without established quality control documentation or defined purity specifications [1].

Commercial Purity vs. Non-Standardized Analogs
Specification review
≥97% purity with CoA; mp 228–236 °C. Alternative regioisomers typically custom synthesis only, undefined purity.
Supports reproducible synthesis and analytical documentation; non-standard analogs introduce batch variability.
Purity verified by HPLC, NMR, elemental analysis per CoA.
purity specification certificate of analysis quality control reference standard

4-Amino-3-chloro-5-(trifluoromethyl)benzoic Acid: Validated Applications


Mabuterol and Related β2-Agonist Synthesis

4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid serves as the essential starting material for synthesizing mabuterol, a selective β2-adrenoreceptor agonist that demonstrates lower β1-intrinsic cardiac activity compared to clenbuterol while maintaining good oral absorption [1][2]. The synthetic route proceeds via conversion to the corresponding benzoyl chloride (CAS 63498-15-7) followed by reaction with diethyl malonate to yield the acetophenone intermediate, then bromination and amination to complete the mabuterol structure [2][3]. This established synthetic pathway has been validated in multiple research publications and is documented in drug synthesis databases [3]. The compound is also employed as a lead scaffold for designing next-generation β2-agonists with improved selectivity profiles [1].

Mabuterol Impurity Reference Standard

As the direct synthetic precursor to mabuterol, 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid is a potential process-related impurity and/or degradation product in mabuterol drug substance and drug product formulations [1]. The compound is categorized as a pharmaceutical building block and potential API impurity/metabolite, making it relevant for analytical method development, impurity profiling studies, and stability-indicating assay validation [1]. Its defined physical properties—including melting point range of 228–236 °C and solubility profile in chloroform, dichloromethane, ethyl acetate, and methanol—facilitate its use as a reference standard in chromatographic method development [2].

SAR Probe for β-Adrenergic Receptor Pharmacology

The SAR study by Engelhardt (1984) identified the chloro-trifluoromethyl substituted phenyl-aminoethanol series as uniquely combining good oral absorption with particularly low β1-intrinsic cardiac activity, distinguishing it from the chloro-cyano, fluoro-cyano, dichloro, and other halogenated series [1]. 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid enables medicinal chemists to systematically explore the impact of this specific substitution pattern on β2/β1 selectivity, pharmacokinetics, and receptor binding kinetics [1]. The compound provides a defined starting point for generating focused libraries of β2-agonists with the 2-amino-2-phenylethanol scaffold, as demonstrated in recent medicinal chemistry campaigns where mabuterol (1a) served as the lead compound for designing novel selective β2-agonists [2].

Regioselective Halogenation: Ortho-Directing 4-Amino Effects

The conversion of 4-amino-3-(trifluoromethyl)benzoic acid to 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid via regioselective chlorination demonstrates the strong ortho-directing effect of the 4-amino group on electrophilic aromatic substitution, even in the presence of the electron-withdrawing trifluoromethyl substituent [1][2]. This reaction provides a model system for studying the interplay between activating (amino) and deactivating (trifluoromethyl, carboxyl) groups in directing aromatic substitution regiochemistry [1]. The exclusive formation of the 3-chloro product (rather than 2-chloro, 6-chloro, or multiple chlorinated products) makes this compound a valuable case study for synthetic methodology development in polysubstituted aromatic systems [2].

Application
Selection Property
Validation Focus
β2-Agonist synthesis (mabuterol path)
Aminohalobenzoic acid substitution pattern
β2/β1 selectivity endpoint review
Mabuterol impurity reference standard
Defined purity and identity (mp, CoA)
Chromatographic method development
β-Adrenergic SAR probe library
Chloro-trifluoromethyl phenyl core
Receptor binding and PK endpoint interpretation
Regioselective halogenation model
4-Amino ortho-directing effect
Synthetic methodology selectivity

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